2-Chloro-5-(4-chlorophenyl)benzoic acid
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Overview
Description
2-Chloro-5-(4-chlorophenyl)benzoic acid is an organic compound with the molecular formula C13H8Cl2O2. This compound is characterized by the presence of two chlorine atoms attached to a benzoic acid core, making it a member of the chlorobenzoic acid family. It is a white solid at room temperature and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets of this compound .
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity .
Biochemical Pathways
Benzoic acid derivatives are known to be involved in various biochemical processes, including the metabolism of amino acids . The compound’s potential effects on these pathways could lead to downstream effects on cellular function .
Pharmacokinetics
Benzoic acid derivatives are known to be conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of 2-Chloro-5-(4-chlorophenyl)benzoic acid.
Result of Action
The compound’s potential interactions with its targets and effects on biochemical pathways could lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 2-chlorotoluene: One common method for synthesizing 2-chloro-5-(4-chlorophenyl)benzoic acid involves the oxidation of 2-chlorotoluene using potassium permanganate (KMnO4) as the oxidizing agent.
Hydrolysis of α,α,α-trichloro-2-toluene: Another method involves the hydrolysis of α,α,α-trichloro-2-toluene.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atoms in 2-chloro-5-(4-chlorophenyl)benzoic acid can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation reactions, such as the oxidation of the methyl group in 2-chlorotoluene to form the carboxylic acid group.
Decarboxylation: At elevated temperatures, this compound can undergo decarboxylation to form chlorinated aromatic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Ammonia (NH3), diphenylphosphide
Major Products Formed
2-Aminobenzoic Acid: Formed by substitution of the chlorine atom with ammonia.
Chlorinated Aromatic Compounds: Formed by decarboxylation at elevated temperatures.
Scientific Research Applications
2-Chloro-5-(4-chlorophenyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: Similar in structure but lacks the additional chlorine atom on the phenyl ring.
4-Chlorobenzoic Acid: Another isomer with the chlorine atom in a different position.
2,4-Dichlorobenzoic Acid: Contains two chlorine atoms but in different positions compared to 2-chloro-5-(4-chlorophenyl)benzoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-chloro-5-(4-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBESKEXUFKGERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681192 |
Source
|
Record name | 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183115-17-4 |
Source
|
Record name | 4,4'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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